Bombinin H5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

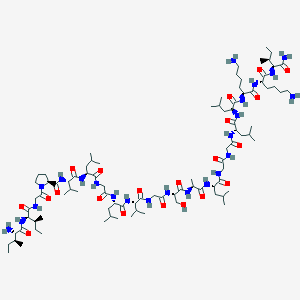

La bombinina H5 es un péptido antimicrobiano derivado de la piel del sapo vientre de fuego, Bombina variegata . Pertenece a la familia de péptidos de la bombinina, que son conocidos por sus potentes propiedades antimicrobianas. La bombinina H5 ha suscitado un gran interés debido a su amplia actividad antimicrobiana y sus posibles aplicaciones terapéuticas .

Métodos De Preparación

La bombinina H5 se puede sintetizar químicamente utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida . La síntesis de bombinina H5 generalmente requiere el uso de aminoácidos protegidos y reactivos de acoplamiento para garantizar la secuencia y la estructura correctas del péptido. Una vez que la síntesis está completa, el péptido se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

La bombinina H5 experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la bombinina H5 puede conducir a la formación de puentes disulfuro, que pueden mejorar la estabilidad y la actividad del péptido .

Aplicaciones Científicas De Investigación

La bombinina H5 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como péptido modelo para estudiar las relaciones estructura-actividad de los péptidos antimicrobianos . En biología, se estudia la bombinina H5 por su papel en la inmunidad innata y su potencial como antibiótico natural . En medicina, se está investigando la bombinina H5 por su potencial para tratar infecciones bacterianas, incluidas las causadas por patógenos multirresistentes . Además, la bombinina H5 ha mostrado promesa en el campo de la investigación del cáncer, donde exhibe actividad citotóxica contra las células tumorales .

Mecanismo De Acción

El mecanismo de acción de la bombinina H5 implica su interacción con las membranas celulares microbianas. La bombinina H5 es un péptido anfipático, lo que significa que tiene regiones tanto hidrofóbicas como hidrofílicas . Esto le permite insertarse en la bicapa lipídica de las membranas celulares microbianas, alterando su integridad y provocando la lisis celular . La naturaleza catiónica del péptido también le permite interactuar con los componentes cargados negativamente de la membrana celular microbiana, lo que aumenta aún más su actividad antimicrobiana .

Comparación Con Compuestos Similares

La bombinina H5 forma parte de una familia más amplia de péptidos de bombinina, que incluye otros miembros como la bombinina H2 y la bombinina H4 . Estos péptidos comparten características estructurales similares y propiedades antimicrobianas, pero difieren en sus secuencias de aminoácidos y actividades específicas . Por ejemplo, se ha demostrado que la bombinina H2 tiene una mayor actividad antimicrobiana contra ciertas cepas bacterianas en comparación con la bombinina H5 . La bombinina H5 exhibe una menor citotoxicidad hacia las células de mamíferos, lo que la convierte en una candidata más atractiva para aplicaciones terapéuticas .

Propiedades

Fórmula molecular |

C91H165N23O21 |

|---|---|

Peso molecular |

1917.4 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76+/m0/s1 |

Clave InChI |

SQFPIKBKAMXQLN-SZIZCEOVSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)

![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)

![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)